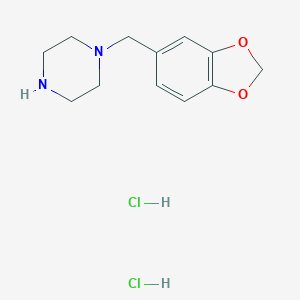

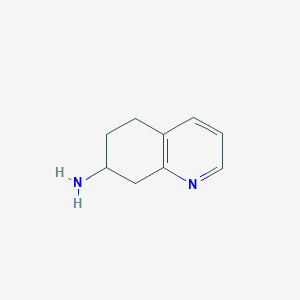

5,6,7,8-Tetrahydroquinolin-7-amine

Overview

Description

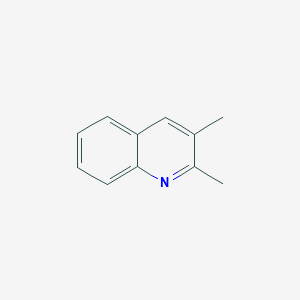

5,6,7,8-Tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C9H12N2 . It is a versatile material used in scientific research.

Synthesis Analysis

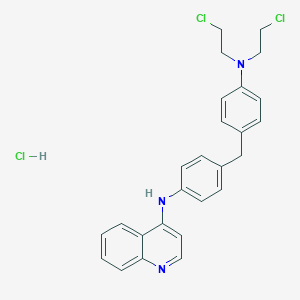

A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines have been prepared and used in individually reacting with iron chloride under nitrogen atmosphere to form their iron (II) complexes . Another study reported the synthesis of a series of novel tetrahydroquinolinones and assessed their ability to inhibit CRC growth and proliferation by evoking cellular stress through ROS .Molecular Structure Analysis

The molecular weight of this compound is 148.20500 . The molecular formula is C9H12N2 .Chemical Reactions Analysis

In a study, five types of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines (R = H L1, Me L2, i Pr L3, Cl L4, Ph L5) along with one example of an N-isopropyl-5,6,7,8-tetrahydroquinolin-8-amine (L6) have been prepared and employed as neutral ligand supports for zinc (II) chloride complexes .Scientific Research Applications

Enzymatic Resolution and Chiral Synthesis

- Spontaneous enzymatic dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline was observed using Candida antarctica Lipase B. This process achieved a yield of >60% of (R)-acetamide from racemic amine, demonstrating a pathway for enantioselective synthesis (Crawford, Skerlj, & Bridger, 2007).

Chemical Synthesis and Reactions with Sodium and Potassium Amides

- The interaction of polyfluorinated quinolines, including 5,6,7,8-tetrahydroquinoline derivatives, with sodium or potassium amide in liquid ammonia leads to nucleophile addition and amination, showcasing its potential in synthetic chemistry (Gurskaya, Selivanova, & Shteingarts, 2012).

Biological Activity and Inhibition of Enzymes

- Tetrahydroquinazoline derivatives, closely related to tetrahydroquinoline, have been explored as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, indicating potential antitumor and antimicrobial applications (Gangjee, Zaveri, Kothare, & Queener, 1995).

Chelate Synthesis for Complex Formation

- Tetrahydroquinazolinone derivatives, related to tetrahydroquinoline, have been synthesized for potential use in preparing boron chelate complexes, highlighting their applicability in complex formation and coordination chemistry (Dorokhov & Present, 1994).

Pharmacological Research - 5-HT2C Receptor Agonists

- Tetrahydroquinoline-based tricyclic amines, which include tetrahydroquinoline structures, have been investigated as potent and selective agonists of the 5-HT2C receptor, a target of interest in neuropsychopharmacology (Schrader et al., 2016).

Preparation Methods and Synthetic Applications

- Catalytic hydrogenation techniques have been employed for the preparation of amino-substituted tetrahydroquinolines, demonstrating a versatile methodology in organic synthesis (Skupinska, McEachern, Skerlj, & Bridger, 2002).

Synthesis and Characterization of Derivatives

- One-pot multicomponent reactions have been used to synthesize tetrahydro derivatives of quinazoline-2-amine, showcasing the efficiency and versatility of such methods in organic chemistry (Tugcu & Turhan, 2018).

Transfer Hydrogenation Catalysis

- Research involving ruthenium(ii) chelates with tetrahydroquinoline structures has led to efficient catalysts for the transfer hydrogenation of ketones, highlighting the role of these compounds in catalysis (Li et al., 2018).

Mechanism of Action

Target of Action

It has been observed that the compound exhibits antiproliferative activity on various human tumor cell lines . This suggests that it may interact with cellular targets involved in cell proliferation and survival.

Mode of Action

It has been suggested that the compound’s antiproliferative activity may be due to its interaction with cellular targets that regulate cell proliferation . The compound’s stereochemistry might impact its biological effect .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption , which could potentially impact its bioavailability.

Result of Action

The compound has been observed to exert a detectable antiproliferative activity on various human tumor cell lines, with IC50 values ranging from 5.4 to 17.2 M . This suggests that the compound may induce cell death or inhibit cell growth in these cell lines.

Action Environment

The stability and efficacy of 5,6,7,8-Tetrahydroquinolin-7-amine can be influenced by environmental factors. For instance, it is recommended that the compound be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect the compound’s stability and efficacy.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Tetrahydroquinoline derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups present in the tetrahydroquinoline derivative.

Cellular Effects

Other tetrahydroquinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other tetrahydroquinoline derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 5,6,7,8-Tetrahydroquinolin-7-amine on cellular function in in vitro or in vivo studies have not been reported. The boiling point of this compound is predicted to be 277.3±28.0 °C , suggesting it may be stable under typical laboratory conditions.

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-2,5,8H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFZQXPAFCXTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

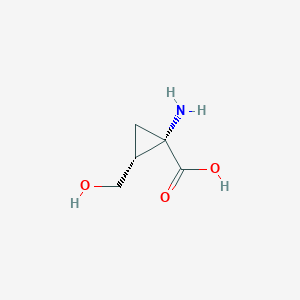

C1CC2=C(CC1N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564536 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133091-81-3 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.